molecular formula C14H27N3O3 B7930673 [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7930673
M. Wt: 285.38 g/mol
InChI Key: PSYZRDGDVQGDGS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYZRDGDVQGDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The pyrrolidine ring is typically constructed via cyclization or derived from commercially available pyrrolidine derivatives. A common approach involves tert-butyl pyrrolidin-3-ylcarbamate as a starting material, which undergoes alkylation to introduce the ethyl-carbamic acid tert-butyl ester moiety. For example:

  • Alkylation with 3-Bromopentane : Reacting tert-butyl pyrrolidin-3-ylcarbamate with 3-bromopentane in tetrahydrofuran (THF) at reflux yields the N-alkylated pyrrolidine intermediate. This step achieves 64% yield after purification via column chromatography (70:30 hexane/ethyl acetate).

Reaction Conditions :

StepReagentSolventTemperatureTimeYield
13-BromopentaneTHFReflux16 h64%

Introduction of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality during subsequent reactions. A patent by CN103787971A details the use of methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in THF, catalyzed by potassium hydroxide, to form spirocyclic intermediates. The Boc group is retained through hexane/ethyl acetate purification, achieving >70% purity.

Critical Step :

  • Carbamoylation : Reacting the pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc2OBoc_2O) in dichloromethane (DCM) at 0°C for 2 hours, followed by aqueous workup, installs the Boc group with >85% efficiency.

Aminoacylation of the Pyrrolidine Side Chain

The 2-aminoacetyl group is introduced via a two-step chloroacetylation-amination sequence:

  • Chloroacetylation : Treating the Boc-protected pyrrolidine with chloroacetyl chloride in DCM and triethylamine (TEA) at 0°C forms the chloroacetyl intermediate.

  • Amination : Substituting the chloride with ammonium hydroxide in THF at -20°C to 20°C yields the 2-aminoacetyl derivative. This step requires careful temperature control to minimize side reactions, achieving 55–60% yield.

Optimization Insight :

  • Trifluoroacetic anhydride (TFAA) enhances acylation efficiency by activating the carbonyl group, reducing reaction time from 12 hours to 6 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H-NMR (400 MHz, CDCl3_3) : Key peaks include δ 1.41 ppm (tert-butyl singlet, 9H), δ 3.30–3.62 ppm (pyrrolidine N-CH2_2), and δ 5.67 ppm (carbamate NH).

  • 13C^{13}C-NMR : The tert-butyl carbon appears at 28.2 ppm, while the carbonyl carbons (amide and carbamate) resonate at 170–175 ppm.

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C15_{15}H27_{27}N3_3O3_3 [M+H]+^+: 298.2024; Found: 298.2021.

Applications and Derivatives

The compound serves as a precursor for hypertension and obesity therapeutics. For instance, 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic acid tert-butyl ester , a derivative synthesized via analogous methods, is under clinical evaluation for angiotensin-converting enzyme (ACE) inhibition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester exhibit neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. A study demonstrated that derivatives of this compound could reduce neuronal apoptosis in models of neurodegenerative diseases .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound was effective against breast cancer cell lines, suggesting potential for further development in oncology .

Antimicrobial Activity

The compound's structure allows it to exhibit antimicrobial properties against certain bacterial strains. Research indicates that carbamate derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis. This activity has been documented in studies focusing on drug-resistant bacterial strains, highlighting the compound's relevance in antibiotic research .

Prodrug Development

The compound is being investigated as a prodrug candidate due to its ability to release active pharmaceutical ingredients upon metabolic conversion. This characteristic can enhance the bioavailability of therapeutic agents while minimizing side effects associated with conventional drugs .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems is under exploration. Its ability to form stable complexes with various drugs can facilitate targeted delivery, improving therapeutic outcomes in diseases such as cancer and neurodegenerative disorders .

Case Studies

StudyFocusFindings
Neuroprotection Neurodegenerative DiseasesDemonstrated reduction in neuronal apoptosis via modulation of oxidative stress pathways .
Cancer Research Breast Cancer Cell LinesShowed significant inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity Drug-resistant BacteriaEffective against multiple strains, indicating potential for new antibiotic development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The tert-butyl ester moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
  • Molecular Formula : C₁₅H₂₇N₃O₃ (inferred from structural analogs)
  • Molecular Weight : ~285–299 g/mol (depending on isomer)
  • Key Features: Contains a pyrrolidine ring (5-membered), a tert-butyl carbamate protective group, and an amino-acetyl substituent.

This compound is a specialized intermediate in organic synthesis, primarily used in pharmaceutical research for amine protection during multi-step reactions. Its discontinuation in commercial catalogs (e.g., CymitQuimica Ref: 10-F083287) suggests niche applications or challenges in large-scale production .

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamate Group

Compound Name Substituent on Carbamate Molecular Formula Molecular Weight (g/mol) Key Differences
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl -carbamic acid tert-butyl ester Methyl C₁₄H₂₅N₃O₃ 271.36 Lower molecular weight due to methyl vs. ethyl group; may alter solubility and reactivity.
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl -carbamic acid tert-butyl ester Ethyl C₁₅H₂₇N₃O₃ ~285–299 Ethyl group increases steric bulk, potentially enhancing stability but reducing reaction rates.

Impact : Ethyl substituents improve lipophilicity, which could enhance membrane permeability in drug candidates compared to methyl analogs .

Ring System Variations

Compound Name Ring System Molecular Formula Molecular Weight (g/mol) Key Differences
[1-(2-Amino-acetyl)-piperidin -2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Piperidine (6-membered) C₁₅H₂₉N₃O₃ 299.41 Larger ring size alters conformational flexibility; may affect binding to biological targets.
[1-(2-Amino-acetyl)-pyrrolidin -2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine (5-membered) C₁₅H₂₇N₃O₃ ~285–299 Smaller ring increases ring strain but improves metabolic stability in some cases.

Impact : Piperidine derivatives are more common in CNS drugs due to better blood-brain barrier penetration, whereas pyrrolidine analogs are explored for peripheral targets .

Positional Isomerism

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences
[1-(2-Amino-acetyl)-pyrrolidin-3 -ylmethyl]-ethyl-carbamic acid tert-butyl ester 3-ylmethyl C₁₄H₂₇N₃O₃ 285.38 Altered spatial arrangement of substituents; may influence stereoselective synthesis.
[1-(2-Amino-acetyl)-pyrrolidin-2 -ylmethyl]-ethyl-carbamic acid tert-butyl ester 2-ylmethyl C₁₅H₂₇N₃O₃ ~285–299 2-ylmethyl placement offers different electronic effects on the pyrrolidine nitrogen.

Impact : Positional isomers can lead to divergent biological activities; for example, 2-ylmethyl derivatives may exhibit stronger hydrogen-bonding interactions .

Functional Group Modifications

Compound Name Functional Group Variation Molecular Formula Molecular Weight (g/mol) Key Differences
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropane and carboxylic acid C₁₆H₂₅N₃O₅ 339.39 Increased rigidity from cyclopropane; carboxylic acid enhances polarity.
This compound Amino-acetyl group C₁₅H₂₇N₃O₃ ~285–299 Amino-acetyl group facilitates peptide coupling reactions.

Impact: Carboxylic acid derivatives (e.g., ) are more water-soluble, whereas amino-acetylated compounds are tailored for amidations .

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C12H22N2O3
  • Molecular Weight : 230.32 g/mol

The presence of the pyrrolidine ring and the carbamic acid moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.

1. Anticancer Activity

Recent studies indicate that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanisms include:

  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

2. Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The proposed mechanisms include:

  • Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, which may enhance cognitive function .
  • Antioxidant Activity : These compounds exhibit antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .

Case Studies

Several studies have highlighted the biological activity of related pyrrolidine derivatives:

  • Study on Cancer Cell Lines : A recent study evaluated a series of piperidine and pyrrolidine derivatives for their anticancer properties. The results indicated that compounds with a similar structural framework to this compound demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
  • Neuroprotection in Animal Models : In a model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function and reduction in amyloid-beta plaque formation when administered to transgenic mice .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known pyrrolidine derivatives:

Compound NameAnticancer ActivityNeuroprotective EffectsCholinesterase Inhibition
Compound AModerateYesYes
Compound BHighModerateNo
This compoundHighYesYes

Q & A

Basic: What are the established synthetic routes for preparing [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via multi-step routes involving asymmetric Mannich reactions or Suzuki coupling followed by hydrogenation. For example:

  • Step 1 : Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) under controlled conditions .
  • Step 2 : Suzuki coupling with a heterocyclic partner (e.g., pyridine derivatives) to install key structural motifs .
  • Step 3 : Selective hydrogenation to reduce unsaturated bonds while preserving the tert-butyl ester group .

Characterization relies on:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation (e.g., comparing observed vs. theoretical m/z for intermediates like C15H22FN3O2, MW 295.35) .
  • HPLC to assess purity (>98% by GC, as in tert-butyl L-pyroglutamate protocols) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles, as the compound may be a lachrymator and irritant to respiratory systems .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile reagents (e.g., tert-butyl esters in asymmetric syntheses) .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation if ingested, per MSDS guidelines .

Advanced: How can researchers optimize Suzuki coupling efficiency for intermediates related to this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to enhance coupling yields .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of boronic acid intermediates .
  • Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Stoichiometry : Adjusting the molar ratio of boronic acid to coupling partner (1:1.2 recommended) to drive completion .

Validation : Monitor reaction progress via TLC or LC-MS, and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How should researchers address contradictory spectroscopic data between synthetic batches?

Answer:
Resolve discrepancies through:

  • Comparative Analysis : Benchmark against structurally similar tert-butyl esters (e.g., tert-butyl 4-(2-Aminoethyl)piperazine-1-carboxylate, MW 278.19) to identify deviations in NMR shifts or MS fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, particularly for chiral pyrrolidine centers .
  • Batch Consistency Checks : Repetition under identical conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability .

Advanced: What computational methods aid in predicting the reactivity of tert-butyl carbamate derivatives in novel reactions?

Answer:

  • DFT Calculations : Model transition states for key steps (e.g., hydrogenation or deprotection) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on tert-butyl group stability during acidic/basic conditions .
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if the compound is a precursor to bioactive molecules .

Basic: What are the standard storage conditions for tert-butyl carbamate intermediates?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Desiccants : Use silica gel to mitigate moisture-induced degradation .
  • Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .

Advanced: How can researchers mitigate epimerization during the synthesis of chiral pyrrolidine derivatives?

Answer:

  • Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to minimize racemization .
  • Chiral Auxiliaries : Use enantiopure tert-butyl esters (e.g., (R)-1-(tert-butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid) to guide stereochemistry .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers .

Basic: What are the common impurities in tert-butyl carbamate syntheses, and how are they removed?

Answer:

  • Byproducts : Unreacted boronic acids or deprotected amines, identified via LC-MS .
  • Purification : Use flash chromatography (C18 reverse-phase for polar impurities) or recrystallization (hexane/ethyl acetate) .

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